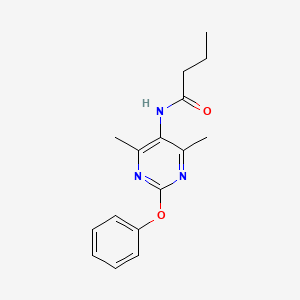

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide

Description

N-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)butanamide is a pyrimidine derivative featuring a phenoxy substituent at position 2, methyl groups at positions 4 and 6, and a butanamide chain at position 3.

Properties

IUPAC Name |

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-4-8-14(20)19-15-11(2)17-16(18-12(15)3)21-13-9-6-5-7-10-13/h5-7,9-10H,4,8H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUAMIYPCISWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(N=C(N=C1C)OC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide typically involves the reaction of 4,6-dimethyl-2-phenoxypyrimidine with butyric acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)butanamide involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, depending on the context and the specific targets involved. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

a) N-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide

- Key Differences : Replaces the butanamide group with a benzamide moiety containing a trifluoromethyl (-CF₃) substituent.

- Implications : The -CF₃ group enhances electron-withdrawing effects, likely improving metabolic stability but reducing solubility compared to the butanamide derivative. The benzamide structure may favor π-π stacking interactions with aromatic residues in target proteins .

b) 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide

- Key Differences : Features a hydroxy group at position 4 and an acetamide chain with dimethylamine substitution.

- The dimethylamine group introduces basicity, which could influence pharmacokinetics (e.g., tissue penetration) .

Quinoline and Heterocyclic Derivatives

a) N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8)

- Key Differences: Substitutes the pyrimidine ring with a quinoline system and includes an ethynyl group.

- Implications: The larger quinoline ring may enhance tubulin-binding activity (as noted for related tubulin inhibitors in ) but could increase molecular weight and logP, affecting blood-brain barrier penetration .

b) N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide

- Key Differences : Incorporates a piperidine ring and fluorophenyl group instead of pyrimidine.

- The fluorophenyl group may enhance metabolic stability via reduced CYP450-mediated oxidation .

Stereochemical and Substituent Variations

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () demonstrate the impact of stereochemistry and complex substituents.

Comparative Data Table

Research Findings and Implications

- Pyrimidine vs. Quinoline Cores: Pyrimidine derivatives generally exhibit lower molecular weights and improved solubility, whereas quinoline-based compounds may offer stronger hydrophobic interactions for targets like tubulin .

- Amide Group Variations : Butanamide chains provide flexibility and moderate lipophilicity, balancing bioavailability and target engagement. In contrast, benzamide groups with -CF₃ substituents prioritize stability over solubility .

- Synthetic Accessibility : The preparation of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide via haloformate intermediates () suggests scalable routes for pyrimidine derivatives, though steric hindrance from dimethyl groups may require optimized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.